Bis(chloromethyl)sulfate Exhibits Intermediate Reactivity, Enabling Controlled Nucleophilic Substitutions
In competitive kinetic experiments, the reactivity order for nucleophilic substitution among related chlorosulfates was established as Methyl chlorosulfate (MCS) > Methylene bis(chlorosulfate) (MBCS) > Chloromethyl chlorosulfate (CMCS) >> CH₂Cl₂ [1]. Bis(chloromethyl)sulfate (BCS) is structurally identical to MBCS. This intermediate reactivity profile is a key differentiator. It allows BCS/MBCS to act as a more reactive electrophile than CMCS, potentially leading to higher yields or shorter reaction times, while avoiding the potentially uncontrolled and hazardous reactivity of the most potent reagent, MCS.
| Evidence Dimension | Relative Reactivity in Nucleophilic Substitution |
|---|---|
| Target Compound Data | Methylene bis(chlorosulfate) (MBCS) |
| Comparator Or Baseline | Methyl chlorosulfate (MCS), Chloromethyl chlorosulfate (CMCS), Dichloromethane (CH₂Cl₂) |
| Quantified Difference | Reactivity order: MCS > MBCS > CMCS >> CH₂Cl₂ |
| Conditions | Competitive experiments with nucleophiles (e.g., halides) in solution |
Why This Matters
This defined reactivity ranking allows for rational selection of BCS as the 'middle-ground' reagent, offering a balance between sufficient electrophilic power for efficient synthesis and the controllability required for safe and predictable scale-up.
- [1] Power, N. P.; Bethell, D.; Proctor, L.; Latham, E.; Dawson, P. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Org. Biomol. Chem. 2004, 2 (11), 1554-1562. View Source
